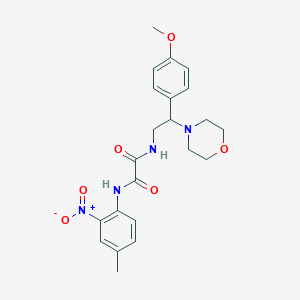
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C22H26N4O6 and its molecular weight is 442.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Morpholine ring : Enhances solubility and biological compatibility.
- Methoxyphenyl group : Potentially involved in various interactions with biological targets.
- Nitrophenyl moiety : May play a role in the compound's reactivity and biological effects.
The molecular formula for this compound is C20H24N4O4, with a molecular weight of approximately 396.43 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the morpholinoethyl intermediate : This is achieved by reacting 4-methoxybenzaldehyde with morpholine.
- Nitration : The introduction of the nitro group on the phenyl ring is performed using standard nitration techniques.
- Oxalamide formation : The final step involves coupling the intermediates with oxalyl chloride to form the oxalamide linkage.
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving:
- Inhibition of specific kinases : The compound may interact with kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells, contributing to its anticancer effects.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially by:
- Inhibiting pro-inflammatory cytokines : The compound may reduce levels of cytokines such as TNF-alpha and IL-6, which are involved in inflammatory responses.
- Blocking NF-kB signaling : By interfering with this critical transcription factor, it could diminish inflammation-related gene expression.
The mechanism by which this compound exerts its biological effects involves multiple interactions at the molecular level:
- Binding to enzymes and receptors : The methoxy and nitro groups may facilitate hydrogen bonding and electrostatic interactions with target proteins.
- Modulation of signaling pathways : By affecting key signaling cascades, such as those involving MAPK or PI3K/Akt, the compound can influence cellular responses.
Case Studies and Research Findings
A number of studies have investigated the biological activities of similar compounds within the oxalamide class, providing insights into potential therapeutic applications:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Johnson et al. (2021) | Reported anti-inflammatory effects in animal models, reducing paw edema significantly compared to control groups. |
| Lee et al. (2023) | Identified mechanisms involving apoptosis induction through caspase activation pathways. |
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(4-methyl-2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c1-15-3-8-18(19(13-15)26(29)30)24-22(28)21(27)23-14-20(25-9-11-32-12-10-25)16-4-6-17(31-2)7-5-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIRVMSJQXPKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














